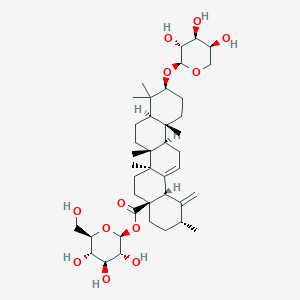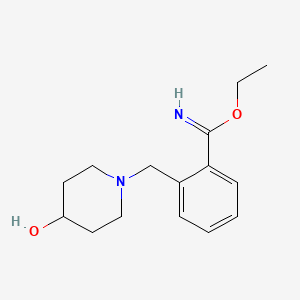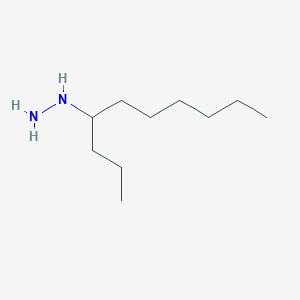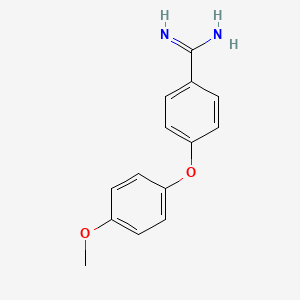![molecular formula C22H28BrN3O3S B12441876 2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol typically involves multiple steps:
Formation of the Azo Group: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution.
Attachment of the Azepane-1-sulfonyl Group: This step involves sulfonylation, where the azepane ring is introduced through a sulfonyl chloride derivative.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogenation catalysts can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the bromine and tert-butyl groups can influence the compound’s binding affinity and specificity. The azepane-1-sulfonyl group may enhance solubility and bioavailability, making the compound more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Azodianiline: Another azo compound with similar structural features but lacking the bromine and tert-butyl groups.
Disperse Orange 3: A dye with a similar azo structure but different substituents.
Uniqueness
2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom and tert-butyl group enhances its stability and reactivity, while the azepane-1-sulfonyl group provides additional functional versatility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C22H28BrN3O3S |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
2-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-6-bromo-4-tert-butylphenol |
InChI |
InChI=1S/C22H28BrN3O3S/c1-22(2,3)16-14-19(23)21(27)20(15-16)25-24-17-8-10-18(11-9-17)30(28,29)26-12-6-4-5-7-13-26/h8-11,14-15,27H,4-7,12-13H2,1-3H3 |
Clé InChI |
FFBBDJKLWUSMJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
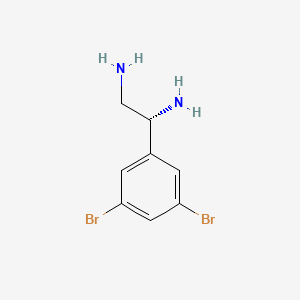
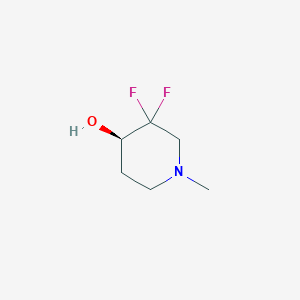
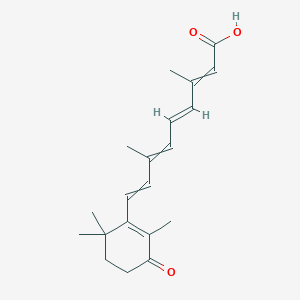
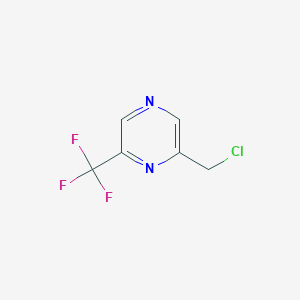
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
